N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The compound also features a carboxamide group attached to the quinoline ring, along with two methyl groups on the phenyl ring and one methyl group on the quinoline ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide typically involves the condensation of 2,3-dimethylaniline with 6-methyl-3,4-dihydroquinoline-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide: Lacks the methyl group on the quinoline ring.
N-(3,5-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide: Has methyl groups at different positions on the phenyl ring.
N-(2,3-dimethylphenyl)-6-methyl-1,2,3,4-tetrahydroquinolinecarboxamide: Contains a fully saturated quinoline ring.
Uniqueness
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl groups on both the phenyl and quinoline rings can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-9-10-18-16(12-13)7-5-11-21(18)19(22)20-17-8-4-6-14(2)15(17)3/h4,6,8-10,12H,5,7,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUCGSWXAKGIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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